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molecular formula C17H13Cl2NO B8360151 8-(2,6-Dichlorobenzyloxy)-2-methylquinoline

8-(2,6-Dichlorobenzyloxy)-2-methylquinoline

Cat. No. B8360151
M. Wt: 318.2 g/mol
InChI Key: LFMSWYLPAZIQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06169095A

Procedure details

To a mixture of sodium hydride (40% in oil, 24 mg) and N,N-dimethylformamide (1 ml) was added 8-hydroxy-2-methylquinoline (80 mg) in an ice-water bath. The mixture was stirred for 30 minutes at the same temperature and then 2,6-dichlorobenzyl bromide (120 mg) was added therein. The reaction mixture was stirred at ambient temperature for 1 hour. To this mixture was added water (0.5 ml) in an ice-water bath. The precipitates were corrected by vacuum filtration and washed with water (3 ml) to give 8-(2,6-dichlorobenzyloxy)-2-methylquinoline (117 mg) as a white powder.
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CN(C)C=O.[OH:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[CH:14]2.[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:22]=1[CH2:23]Br>O>[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:29])[C:22]=1[CH2:23][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[CH:14]2 |f:0.1|

Inputs

Step One
Name
Quantity
24 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C
Step Three
Name
Quantity
120 mg
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)Cl
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitates were corrected by vacuum filtration
WASH
Type
WASH
Details
washed with water (3 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(COC=2C=CC=C3C=CC(=NC23)C)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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